4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)morpholine
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Overview
Description
(S)-4-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)morpholine is a complex organic compound that features a morpholine ring and a dioxaphosphepin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)morpholine typically involves the following steps:
Formation of the Dioxaphosphepin Ring: This step involves the reaction of naphthalene derivatives with phosphorus-containing reagents under controlled conditions to form the dioxaphosphepin ring.
Attachment of the Morpholine Ring: The morpholine ring is then introduced through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-4-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)morpholine would involve its interaction with specific molecular targets, such as enzymes or receptors. The dioxaphosphepin ring may play a role in binding to these targets, while the morpholine ring could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-4-(Dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl)morpholine: The enantiomer of the compound, which may have different biological activities.
Other Dioxaphosphepin Derivatives: Compounds with similar dioxaphosphepin structures but different substituents.
Uniqueness
(S)-4-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)morpholine is unique due to its specific combination of the dioxaphosphepin and morpholine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20NO3P/c1-3-7-19-17(5-1)9-11-21-23(19)24-20-8-4-2-6-18(20)10-12-22(24)28-29(27-21)25-13-15-26-16-14-25/h1-12H,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJAXBFFTHRXLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20NO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470890 |
Source
|
Record name | 4-(4H-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185449-81-4 |
Source
|
Record name | 4-(4H-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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